molecular formula C7H10O2 B2541639 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde CAS No. 2416231-54-2

2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde

Cat. No.: B2541639
CAS No.: 2416231-54-2
M. Wt: 126.155
InChI Key: WCHFKPXSNPKIPH-UHFFFAOYSA-N
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Description

2-Oxabicyclo[31Its rigid bicyclic framework and the presence of an aldehyde functional group make it an interesting target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde can be achieved through several methods. One common approach involves the palladium-catalyzed decarboxylative (4 + 3) cycloaddition of bicyclobutanes with 2-alkylidenetrimethylene carbonates . This reaction typically requires palladium catalysts and specific reaction conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimization of the palladium-catalyzed cycloaddition process to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde group, which is highly reactive.

Common Reagents and Conditions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under appropriate conditions.

Major Products

    Oxidation: 2-Oxabicyclo[3.1.1]heptane-4-carboxylic acid

    Reduction: 2-Oxabicyclo[3.1.1]heptane-4-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde is primarily based on its ability to undergo various chemical reactions due to the presence of the aldehyde group. This functional group can interact with nucleophiles, electrophiles, and other reactive species, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde can be compared with other bicyclic compounds such as:

    Bicyclo[3.3.1]nonanes: Known for their biological activities and applications in drug discovery.

    Bicyclo[2.2.1]heptanes: Used in the synthesis of high-energy density compounds and other specialized applications.

The uniqueness of this compound lies in its specific bicyclic structure and the presence of the aldehyde group, which provides distinct reactivity and potential for various applications.

Biological Activity

2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde is a bicyclic compound characterized by its unique structural framework and the presence of an aldehyde functional group. This compound has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities and applications in drug development.

The compound can be synthesized through various methods, including palladium-catalyzed decarboxylative cycloaddition reactions. Its rigid bicyclic structure allows for diverse chemical reactivity, particularly due to the aldehyde group, which can undergo oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions of this compound

Reaction TypeProductReagents Used
Oxidation2-Oxabicyclo[3.1.1]heptane-4-carboxylic acidPotassium permanganate, Chromium trioxide
Reduction2-Oxabicyclo[3.1.1]heptane-4-methanolSodium borohydride, Lithium aluminum hydride
SubstitutionVarious substituted derivativesNucleophiles (e.g., amines, alcohols)

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of drug discovery and development.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through its reactive aldehyde group. This interaction can lead to the formation of new chemical bonds with nucleophiles, influencing cellular pathways and potentially leading to therapeutic effects .

Case Studies and Research Findings

Recent studies have explored the potential of bicyclic compounds as bioisosteres for traditional drug scaffolds. For instance, a study investigating the replacement of benzene rings in known drugs with bicyclic structures showed promising results in terms of solubility and biological activity.

Table 2: Comparison of Biological Activity

CompoundIC50 (nM)Solubility (μM)Notes
Sonidegib66Original drug targeting Hedgehog pathway
Bicyclic analogue (51)9634Improved solubility and reduced lipophilicity compared to Sonidegib
Saturated analogue (50)6164Less potent than both original and analogue

The findings indicate that while the bicyclic analogue was less potent than Sonidegib, it demonstrated significantly improved solubility, making it a candidate for further development in therapeutic applications .

Applications in Medicine

Given its unique structure, this compound is being investigated for various medical applications, including:

  • Anticancer Research : Its ability to inhibit critical signaling pathways makes it a candidate for cancer therapy.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain pathogens.
  • Drug Development : As a building block for synthesizing more complex molecules with desirable pharmacological properties.

Properties

IUPAC Name

2-oxabicyclo[3.1.1]heptane-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-3-6-4-9-7-1-5(6)2-7/h3,5-7H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHFKPXSNPKIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1OCC2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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